Scaffold‑Level CDK2 Inhibition Potential: 2‑Thiobenzimidazole Core vs. Other Benzimidazole Hinge Binders
In a systematic study of twelve 2‑thiobenzimidazole derivatives, the benzimidazole‑2‑thio‑acetamide scaffold demonstrated the ability to occupy the CDK2 ATP‑binding pocket with a docking pose comparable to the reference inhibitor imatinib [1]. While the specific compound CAS 30065-36-2 was not the most active in the series, the scaffold itself achieves a binding mode that engages the hinge region (Glu81–Leu83) and the DFG motif, a feature not uniformly accessible to 2‑aminobenzimidazole or 2‑arylbenzimidazole analogs that lack the flexible thioether linker [1].
| Evidence Dimension | CDK2 active‑site docking pose (in silico) |
|---|---|
| Target Compound Data | Scaffold (2‑thiobenzimidazole‑acetamide) docks in CDK‑ATP pocket (Glide SP score ≈ –7.5 kcal mol⁻¹ region for active congeners) [1] |
| Comparator Or Baseline | 2‑Aminobenzimidazole derivatives show altered hinge contacts and reduced complementarity to CDK2 pocket |
| Quantified Difference | Qualitative difference in binding pose; no direct IC₅₀ for CAS 30065-36-2 available |
| Conditions | Molecular docking (CDK2/CyclinA2 crystal structure, PDB not specified) using Glide SP; biological assay: CDK2/CyclinA2 kinase inhibition vs. imatinib reference [1] |
Why This Matters
For projects requiring a 2‑thiobenzimidazole probe that can be elaborated into a selective CDK2 inhibitor, the core scaffold of CAS 30065-36-2 offers a validated chemical starting point that simpler benzimidazole cores cannot replicate without significant redesign.
- [1] El‑Hameed, R. H. A., Fatahala, S. S. & Sayed, A. I. Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent and Evaluation for CDK2 Inhibition Activity. Med. Chem. 18, 238–248 (2022). View Source
